molecular formula C12H18 B13955442 4-Ethyl-1-methyl-2-(propan-2-yl)benzene CAS No. 204007-34-1

4-Ethyl-1-methyl-2-(propan-2-yl)benzene

Cat. No.: B13955442
CAS No.: 204007-34-1
M. Wt: 162.27 g/mol
InChI Key: CSMUUPOPBFRMIM-UHFFFAOYSA-N
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Description

It is a derivative of benzene, characterized by the presence of ethyl, methyl, and isopropyl groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-1-methyl-2-(propan-2-yl)benzene can be achieved through electrophilic aromatic substitution reactions. One common method involves the Friedel-Crafts alkylation of benzene derivatives. For example, a Friedel-Crafts acylation followed by a Clemmensen reduction can be used to introduce the isopropyl group . The reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) and an alkyl halide as the alkylating agent.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar Friedel-Crafts alkylation processes, optimized for large-scale synthesis. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-1-methyl-2-(propan-2-yl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents such as halogens (e.g., Br2) and nitrating agents (e.g., HNO3) are used under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while substitution reactions can produce halogenated or nitrated derivatives.

Scientific Research Applications

4-Ethyl-1-methyl-2-(propan-2-yl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethyl-1-methyl-2-(propan-2-yl)benzene in chemical reactions involves the formation of intermediates such as benzenonium ions during electrophilic aromatic substitution . The electrophile forms a sigma-bond with the benzene ring, generating a positively charged intermediate, which then undergoes deprotonation to yield the substituted benzene product.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the specific arrangement of its substituents, which can influence its reactivity and applications. The presence of both ethyl and isopropyl groups provides distinct steric and electronic effects, making it a valuable compound for various chemical studies and industrial applications.

Properties

CAS No.

204007-34-1

Molecular Formula

C12H18

Molecular Weight

162.27 g/mol

IUPAC Name

4-ethyl-1-methyl-2-propan-2-ylbenzene

InChI

InChI=1S/C12H18/c1-5-11-7-6-10(4)12(8-11)9(2)3/h6-9H,5H2,1-4H3

InChI Key

CSMUUPOPBFRMIM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)C)C(C)C

Origin of Product

United States

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